Z-3-Chloro-2-ethyl-but-2-enal

Description

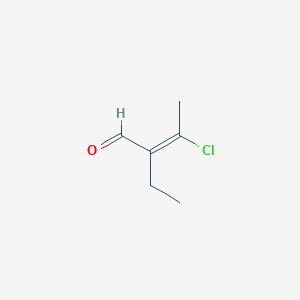

Z-3-Chloro-2-ethyl-but-2-enal is an α,β-unsaturated aldehyde characterized by a chloro substituent at the 3-position and an ethyl group at the 2-position of the but-2-enal backbone. Its molecular formula is C₆H₉ClO, with a molecular weight of 132.59 g/mol (derived from structural analysis). Key thermodynamic properties calculated via Joback, Crippen, and McGowan methods include:

- ΔfH°gas (standard enthalpy of formation): -170.85 kJ/mol

- logPoct/wat (octanol-water partition coefficient): 2.108

- ΔvapH° (enthalpy of vaporization): 40.17 kJ/mol

- ΔfusH° (enthalpy of fusion): 15.36 kJ/mol .

The compound’s moderate lipophilicity (logP ~2.1) suggests balanced solubility in both polar and nonpolar media, while its negative ΔfH°gas indicates relative stability in the gaseous phase. The presence of the electron-withdrawing chlorine atom likely enhances the reactivity of the carbonyl group, making it susceptible to nucleophilic attacks.

Properties

Molecular Formula |

C6H9ClO |

|---|---|

Molecular Weight |

132.59 g/mol |

IUPAC Name |

(E)-3-chloro-2-ethylbut-2-enal |

InChI |

InChI=1S/C6H9ClO/c1-3-6(4-8)5(2)7/h4H,3H2,1-2H3/b6-5+ |

InChI Key |

REMTVJDIMSEOCW-AATRIKPKSA-N |

SMILES |

CCC(=C(C)Cl)C=O |

Isomeric SMILES |

CC/C(=C(/C)\Cl)/C=O |

Canonical SMILES |

CCC(=C(C)Cl)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-3-Chloro-2-methyl-but-2-enal

- Molecular Formula : C₅H₇ClO

- Molecular Weight : 118.56 g/mol

- IUPAC InChIKey : XFCGFNVPTTYOND-PLNGDYQASA-N .

| Property | Z-3-Chloro-2-ethyl-but-2-enal | Z-3-Chloro-2-methyl-but-2-enal |

|---|---|---|

| Molecular Weight | 132.59 g/mol | 118.56 g/mol |

| Substituent | Ethyl (-CH₂CH₃) | Methyl (-CH₃) |

| logPoct/wat | 2.108 | Not reported |

| ΔfH°gas | -170.85 kJ/mol | Not reported |

Key Differences :

- The ethyl group may enhance lipophilicity slightly, though direct logP comparisons are unavailable .

(E)-2-Butenal (Crotonaldehyde)

- Molecular Formula : C₄H₆O

- Molecular Weight : 70.09 g/mol

- Synonyms: trans-2-Butenal, Crotonaldehyde .

| Property | This compound | (E)-2-Butenal |

|---|---|---|

| Chlorine Substituent | Yes (3-position) | No |

| Stereochemistry | Z-configuration | E-configuration |

| logPoct/wat | 2.108 | 0.63 (experimental) |

| ΔfH°gas | -170.85 kJ/mol | -126.5 kJ/mol (literature) |

Key Differences :

- The chlorine atom in this compound significantly lowers ΔfH°gas compared to non-chlorinated (E)-2-butenal, reflecting greater stability due to electron-withdrawing effects.

Research Findings and Implications

- Thermodynamic Stability : The ethyl derivative’s lower ΔfH°gas (-170.85 kJ/mol vs. -126.5 kJ/mol for crotonaldehyde) highlights the stabilizing influence of the chloro substituent .

- Reactivity Trends: Chlorination increases electrophilicity at the carbonyl carbon, favoring nucleophilic additions (e.g., Grignard reactions) compared to non-chlorinated analogs. However, steric hindrance from the ethyl group may slow kinetics relative to the methyl analog .

- Stereochemical Effects : The Z-configuration may lead to unique regioselectivity in cycloadditions or polymerizations, contrasting with E-isomers like crotonaldehyde .

Data Tables

Table 1: Molecular Properties

Table 2: Thermodynamic and Physical Properties

| Property | This compound | (E)-2-Butenal |

|---|---|---|

| ΔfH°gas (kJ/mol) | -170.85 | -126.5 (literature) |

| logPoct/wat | 2.108 | 0.63 |

| ΔvapH° (kJ/mol) | 40.17 | 35.2 (literature) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.